molecular formula C16H9FN2O3S B6544585 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile CAS No. 1019151-47-3

4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile

Cat. No.: B6544585
CAS No.: 1019151-47-3
M. Wt: 328.3 g/mol
InChI Key: XHTLKMHTKJDCGW-UHFFFAOYSA-N
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Description

4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile is a chemical compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound features a quinoline core with a fluorine atom at the 8-position and a sulfonyl group attached to a benzonitrile moiety. Fluoroquinolones are widely used in the medical field due to their effectiveness against a variety of bacterial infections.

Properties

IUPAC Name

4-[(8-fluoro-4-oxo-1H-quinolin-3-yl)sulfonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O3S/c17-13-3-1-2-12-15(13)19-9-14(16(12)20)23(21,22)11-6-4-10(8-18)5-7-11/h1-7,9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTLKMHTKJDCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile typically involves the following steps:

  • Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

  • Attachment of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as pyridine.

  • Coupling with Benzonitrile: The final step involves the coupling of the sulfonylated quinoline with benzonitrile under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated synthesis platforms to ensure consistency and scalability. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group, depending on the nucleophile used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted quinolines or benzonitriles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand bacterial resistance mechanisms and to develop new antibacterial agents. Medicine: As a fluoroquinolone, it is used to treat bacterial infections, particularly those caused by gram-negative bacteria. Industry: It is employed in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By interfering with these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

  • Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action.

  • Levofloxacin: Another fluoroquinolone with enhanced activity against gram-positive bacteria.

  • Moxifloxacin: Known for its broad-spectrum activity and improved stability.

Uniqueness: 4-[(8-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)sulfonyl]benzonitrile stands out due to its specific structural features, which may confer unique pharmacokinetic properties and efficacy profiles compared to other fluoroquinolones.

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